Esculentoside T

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

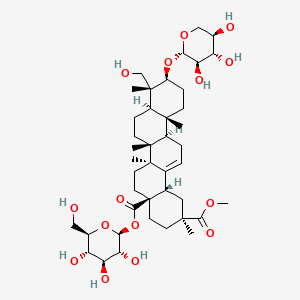

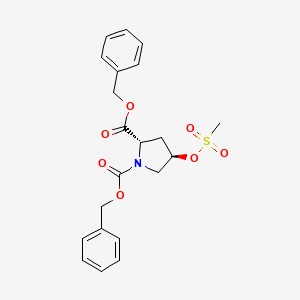

Esculentoside T is a triterpenoid saponin compound isolated from the root of Phytolacca acinosa Roxb. Triterpenoid saponins are a unique class of high molecular weight glycosides with multi-sugar attached to a 30-carbon aglycone (sapogenin). These compounds are widely distributed in plant species and are often responsible for their therapeutic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Esculentoside T involves the extraction of the compound from the root of Phytolacca acinosa Roxb. The extraction process typically includes high-performance liquid chromatography coupled with electrospray ionization and quadrupole time-of-flight mass spectrometry (HPLC-ESI-QTOF-MS/MS). This method allows for the rapid screening and characterization of triterpenoid saponins in herbal extracts .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the root of Phytolacca acinosa Roxb. The process includes the use of solvents and chromatographic techniques to isolate and purify the compound. The use of advanced analytical techniques such as HPLC-ESI-QTOF-MS/MS ensures the purity and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Esculentoside T undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often used in scientific research and pharmaceutical applications.

Aplicaciones Científicas De Investigación

Esculentoside T has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure and function of triterpenoid saponins. In biology, it is used to investigate the biological activities of saponins, including their anti-inflammatory, anti-oxidative, and anti-apoptotic effects .

In medicine, this compound is studied for its potential therapeutic effects, including its ability to protect against acute kidney injury and liver injury . It is also used in the development of new drugs and treatments for various diseases. In industry, this compound is used in the production of natural health products and supplements.

Mecanismo De Acción

The mechanism of action of Esculentoside T involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in regulating cell growth, differentiation, and apoptosis .

This compound also interacts with other molecular targets, including inflammatory cytokines and oxidative stress markers. By modulating these targets, this compound exerts its anti-inflammatory, anti-oxidative, and anti-apoptotic effects .

Comparación Con Compuestos Similares

Esculentoside T is similar to other triterpenoid saponins, such as Esculentoside A, Esculentoside B, and Esculentoside H. These compounds share a similar structure but differ in their sugar chains and aglycone moieties . This compound is unique due to its specific sugar chain composition and its potent biological activities.

List of Similar Compounds:- Esculentoside A

- Esculentoside B

- Esculentoside H

- Jaligonic acid

- Jaligonic acid B

These compounds are also isolated from the root of Phytolacca acinosa Roxb and exhibit various biological activities .

Propiedades

Fórmula molecular |

C42H66O15 |

|---|---|

Peso molecular |

811.0 g/mol |

Nombre IUPAC |

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |

InChI |

InChI=1S/C42H66O15/c1-37(35(51)53-6)13-15-42(36(52)57-34-32(50)30(48)29(47)24(18-43)55-34)16-14-40(4)21(22(42)17-37)7-8-26-38(2)11-10-27(56-33-31(49)28(46)23(45)19-54-33)39(3,20-44)25(38)9-12-41(26,40)5/h7,22-34,43-50H,8-20H2,1-6H3/t22-,23+,24+,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1 |

Clave InChI |

FAIBCUGVQRXPOI-CMHRVVLOSA-N |

SMILES isomérico |

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)C)[C@@H]2C1)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)OC |

SMILES canónico |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Rel-(5aR,9aS)-4-(methylsulfonyl)decahydropyrido[4,3-f][1,4]oxazepine hydrochloride](/img/structure/B14030902.png)

![sodium;[(13S,14S,17S)-4,16,16-trideuterio-17-hydroxy-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14030937.png)

![trans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B14030946.png)

![5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine](/img/structure/B14030960.png)